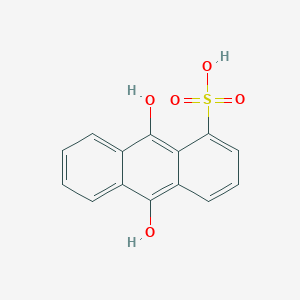
9,10-Dihydroxyanthracene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxyanthracene-1-sulfonic acid is an organic compound with the molecular formula C14H10O5S. It is a derivative of anthracene, characterized by the presence of two hydroxyl groups at the 9 and 10 positions and a sulfonic acid group at the 1 position. This compound is known for its solubility in alkaline solutions and is often referred to as a soluble anthraquinone derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-1-sulfonic acid can be synthesized through the sulfonation of 9,10-dihydroxyanthracene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of anthracene followed by sulfonation. The oxidation step converts anthracene to 9,10-anthraquinone, which is then reduced to 9,10-dihydroxyanthracene. The final step involves the sulfonation of 9,10-dihydroxyanthracene to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its parent anthracene derivative.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
9,10-Dihydroxyanthracene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of hydrogen peroxide through the anthraquinone process.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroxyanthracene-1-sulfonic acid involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This redox flexibility allows it to participate in various biochemical pathways and interact with molecular targets such as enzymes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: A parent compound that can be converted to 9,10-Dihydroxyanthracene-1-sulfonic acid through reduction and sulfonation.
9,10-Dihydroxyanthracene: A precursor in the synthesis of the sulfonic acid derivative.
Anthraquinone-1-sulfonic acid: Another sulfonated derivative of anthraquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in alkaline solutions and ability to participate in redox reactions make it valuable in various industrial and research applications .
Propiedades
Número CAS |
21850-01-1 |
|---|---|
Fórmula molecular |
C14H10O5S |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
9,10-dihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7,15-16H,(H,17,18,19) |
Clave InChI |
XBPBWWZIWUAGIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



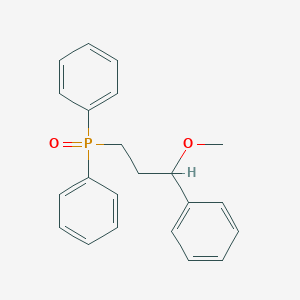
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
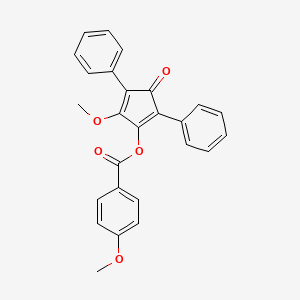
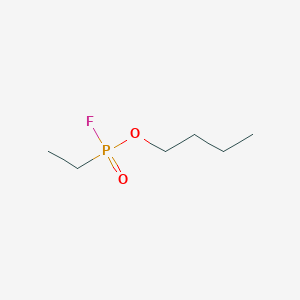

![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
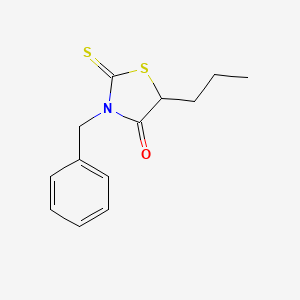
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
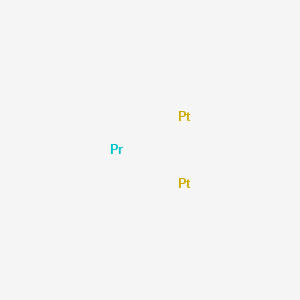

![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
